

Commercial availability and suppliers of PF-8380

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Compound of Interest		
Compound Name:	PF-8380	
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PF-8380: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **PF-8380**, a potent and orally bioavailable inhibitor of autotaxin (ATX). This document is intended for researchers, scientists, and drug development professionals interested in the experimental application of **PF-8380**.

Introduction

PF-8380 is a small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis.[1][2][3] By inhibiting ATX, **PF-8380** effectively reduces LPA levels both in plasma and at sites of inflammation, making it a valuable tool for studying the roles of the ATX-LPA signaling axis in various diseases.[2][4][5]

Commercial Availability and Suppliers

PF-8380 is available for research purposes from several chemical suppliers. The following table lists some of the known suppliers. Please note that this list is not exhaustive and availability may vary.

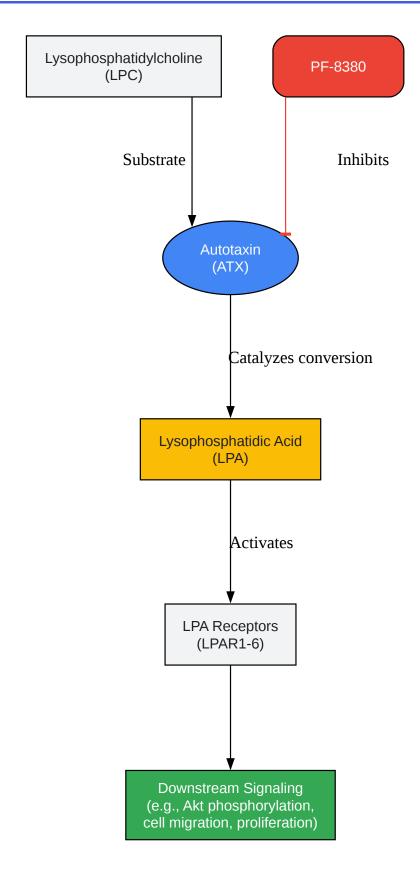


Supplier	Catalog Number	Purity	Notes
MedchemExpress	HY-13344	>98%	Also available as hydrochloride salt (HY-13344A).[6]
Selleck Chemicals	S7715	>98%	
Tocris Bioscience	4078	>98%	_
Echelon Biosciences	L-7100	>95%	_
MilliporeSigma	18951210MG	95% by HPLC	Sold under the Calbiochem™ brand. [7]
Axon Medchem	3442	98%	
Interprise USA	12018	≥95%	_
MedKoo Biosciences	503216	>98%	_

Mechanism of Action

PF-8380 is a potent inhibitor of the lysophospholipase D (lysoPLD) activity of autotaxin.[8][9] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [8][9] LPA then acts on a family of G protein-coupled receptors (LPAR1-6) to elicit a variety of cellular responses.[1][3] **PF-8380** occupies the orthosteric site of ATX, mimicking the binding of the LPC substrate, thereby competitively inhibiting the enzyme.[10] This leads to a reduction in LPA production and subsequent downstream signaling.[11]





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Figure 1: Simplified signaling pathway of Autotaxin and the inhibitory action of PF-8380.



Quantitative Data

The following tables summarize the key quantitative data for **PF-8380** reported in the literature.

Table 1: In Vitro Potency of PF-8380

Parameter	Value	Condition	Reference
IC50	2.8 nM	Isolated enzyme assay	[1][2][4][5][8][9][12][13] [14][15]
IC50	101 nM	Human whole blood	[1][2][4][5][8][9][12][13] [14][15]
IC50	1.16 nM	Rat autotaxin with FS- 3 substrate	[8][9][12]

Table 2: Pharmacokinetic Profile of PF-8380 in Rats

Parameter	Value	Dosing	Reference
Mean Clearance	31 mL/min/kg	1 mg/kg IV	[8][9]
Volume of Distribution (Vdss)	3.2 L/kg	1 mg/kg IV	[8][9]
Effective Half-life (t1/2)	1.2 h	1 mg/kg IV	[8][9]
Oral Bioavailability	43 - 83%	1 to 100 mg/kg	[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **PF-8380**, as described in published studies.

Cell Migration (Wound Healing/Scratch Assay)

This protocol is adapted from studies on glioblastoma cell lines.[11][12]





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Figure 2: Workflow for a cell migration assay using PF-8380.

Methodology:

- Cell Plating: Plate mouse GL261 or human U87-MG glioblastoma cells in triplicate onto 6 cm plates and allow them to grow to approximately 70% confluence.[11][12]
- Scratch Creation: Create a scratch in the semi-confluent cell layer using a sterile 200 μL pipette tip. Wash the plates once with PBS to remove non-adherent cells and debris.[11][12]
- Treatment: For radiosensitization studies, treat the cells with 1 μM PF-8380 or DMSO (vehicle control) for 45 minutes prior to irradiation with 4 Gy.[11][12]
- Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere and monitor for cell migration over 20–24 hours.[11][12]
- Staining and Quantification: Fix the cells with 70% ethanol and stain with 1% methylene blue. To quantify migration, count the cells in three randomly selected high-power fields within the scratched area and normalize for the surrounding cell density.[11][12]

In Vivo Inhibition of LPA Levels in a Rat Air Pouch Model

This protocol is based on a study evaluating the in vivo efficacy of **PF-8380**.[2][13][15]

Methodology:

- Model Induction: Utilize a rat air pouch model of inflammation.
- Dosing: Orally administer PF-8380 at doses ranging from 1 to 100 mg/kg.[12] A 30 mg/kg
 oral dose has been shown to provide a greater than 95% reduction in both plasma and air



pouch LPA levels within 3 hours.[2][13][15]

- Sample Collection: Collect plasma and inflammatory site tissue samples at various time points post-administration.
- LPA Measurement: Measure LPA levels in the collected samples.
- Pharmacodynamic Analysis: Correlate the inhibition of plasma autotaxin activity with the inhibition of autotaxin at the site of inflammation and in ex vivo whole blood.[2]

Clonogenic Survival Assay

This assay is used to assess the effect of **PF-8380** on the reproductive viability of cells following irradiation.[8][9][11]

Methodology:

- Cell Treatment: Pre-treat glioblastoma (e.g., GL261, U87-MG) or endothelial cells with 1 μM
 PF-8380.[8][9]
- Irradiation: Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6 Gy).[11]
- Colony Formation: Plate the cells at a low density and allow them to form colonies over a period of time.
- Analysis: Stain the colonies and count those containing at least 50 cells. The surviving
 fraction is calculated relative to non-irradiated controls. Studies have shown that pretreatment with PF-8380 leads to a significant decrease in cell survival relative to cells treated
 with radiation alone.[11]

In Vivo Applications and Effects

PF-8380 has been utilized in various in vivo models to investigate the role of the ATX-LPA axis.

 Anti-inflammatory Effects: Oral administration of 30 mg/kg PF-8380 has been shown to reduce inflammatory hyperalgesia in a rat air pouch model, with efficacy comparable to 30 mg/kg naproxen.[2][15]



- Radiosensitization of Glioblastoma: In murine models of glioblastoma, pre-treatment with PF-8380 prior to irradiation inhibited radiation-induced angiogenesis of tumor vascular endothelial cells and delayed the progression of glioma tumor growth.[11][12] Specifically, the combination of 10 mg/kg PF-8380 with fractionated radiation (five fractions of 2 Gy) significantly delayed tumor growth.[11]
- Cardiomyopathy and Fibrosis: **PF-8380** has been shown to decrease high-fat diet-induced cardiac hypertrophy, dysfunction, and inflammatory responses in obese mice.[3][10] It has also been found to attenuate bleomycin-induced pulmonary fibrosis.[10]

Conclusion

PF-8380 is a well-characterized, potent, and orally bioavailable inhibitor of autotaxin. Its ability to effectively reduce LPA levels in both in vitro and in vivo settings makes it an indispensable tool for researchers investigating the multifaceted roles of the ATX-LPA signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies utilizing this inhibitor.

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